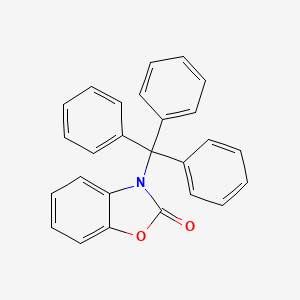![molecular formula C31H24IN3O2 B11097161 3-hydroxy-4-iodo-N'-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide](/img/structure/B11097161.png)
3-hydroxy-4-iodo-N'-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-4-iodo-N’-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide is a complex organic compound characterized by its unique structure, which includes a hydroxyl group, an iodine atom, and a benzohydrazide moiety
Preparation Methods
The synthesis of 3-hydroxy-4-iodo-N’-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide typically involves a multi-step process. One common method includes the condensation of 3-hydroxy-4-iodobenzaldehyde with a suitable hydrazide in the presence of a catalyst such as glacial acetic acid . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Condensation: It can participate in condensation reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-hydroxy-4-iodo-N’-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the hydroxyl and iodine groups allows it to form hydrogen bonds and halogen bonds, respectively, which can influence its binding affinity and specificity. The molecular pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
3-hydroxy-4-iodobenzaldehyde: Shares the hydroxyl and iodine groups but lacks the benzohydrazide moiety.
4-hydroxy-3-methoxybenzaldehyde: Similar in structure but with a methoxy group instead of iodine.
3-hydroxy-4-iodobenzoic acid: Contains the hydroxyl and iodine groups but has a carboxylic acid instead of the benzohydrazide.
Properties
Molecular Formula |
C31H24IN3O2 |
|---|---|
Molecular Weight |
597.4 g/mol |
IUPAC Name |
3-hydroxy-4-iodo-N-[(E)-[1-(4-methylphenyl)-2,5-diphenylpyrrol-3-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C31H24IN3O2/c1-21-12-15-26(16-13-21)35-28(22-8-4-2-5-9-22)18-25(30(35)23-10-6-3-7-11-23)20-33-34-31(37)24-14-17-27(32)29(36)19-24/h2-20,36H,1H3,(H,34,37)/b33-20+ |
InChI Key |
JGBVYXBQZYABGV-FMFFXOCNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)/C=N/NC(=O)C4=CC(=C(C=C4)I)O)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)C=NNC(=O)C4=CC(=C(C=C4)I)O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[5-chloro-2-(2,2,3,3-tetrafluoropropoxy)phenyl]-3-nitrobenzamide](/img/structure/B11097080.png)


![2-{[(2-fluorophenyl)carbonyl]amino}-N-(propan-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11097087.png)
![(4Z)-1-(3-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B11097088.png)
![Ethyl 2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11097098.png)
![4,6,12,14-tetramethyl-2,8,10,16-tetraoxa-5λ6,13λ6-dithia-4,6,12,14-tetrazatetracyclo[7.7.0.03,7.011,15]hexadecane 5,5,13,13-tetraoxide](/img/structure/B11097106.png)
![Allyl 5-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioate](/img/structure/B11097110.png)
![2-(2-Chloro-4-nitro-anilino)ethyl-[2-(4-methylfurazan-3-yl)oxyethyl]amine](/img/structure/B11097112.png)
![4,4'-[benzene-1,3-diylbis(iminomethylylidene)]bis[2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11097134.png)
![4-[(Z)-(1H-indol-3-ylmethylidene)(oxido)-lambda~5~-azanyl]-5,5-dimethyl-3-phenyl-1,3-thiazolidine-2-thione](/img/structure/B11097142.png)

![N-(4-chlorophenyl)-4-(2-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)piperazine-1-carbothioamide](/img/structure/B11097149.png)
![3-bromo-N'-[(E)-(2-butoxyphenyl)methylidene]benzohydrazide](/img/structure/B11097165.png)
